1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the benzimidazole intermediate with a piperidine derivative, often facilitated by a coupling reagent such as EDCI or DCC.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its stable structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-((4-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
- 1-((1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
Uniqueness
1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole is unique due to the presence of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
1-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16-14-19(8-9-22(16)28-3)29(26,27)24-12-10-18(11-13-24)15-25-17(2)23-20-6-4-5-7-21(20)25/h4-9,14,18H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXVQWZAUXCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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